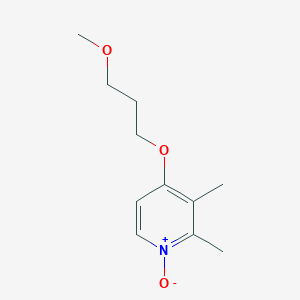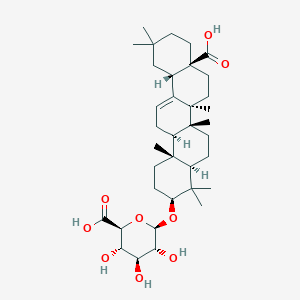
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide
Descripción general
Descripción
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (MPMPO) is an organic compound that has been studied in recent years for its potential applications in a variety of scientific research areas. This compound has been found to possess a range of interesting properties and has been studied in detail to better understand its structure, synthesis, and potential applications.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) using persulfate and related oxidants have been extensively studied for environmental remediation, including water treatment. Persulfate-based AOPs, which can generate various oxidizing species, offer a viable alternative to traditional AOPs for degrading a wide range of organic pollutants. The research highlights the activation mechanisms of peroxymonosulfate and peroxydisulfate, emphasizing the need for further investigation to overcome existing knowledge roadblocks for practical applications (Lee, Gunten, & Kim, 2020).
Magnetic Nanoparticles for Biomedical Applications
Iron oxide nanoparticles exhibit superparamagnetic properties when reduced to nanometers, making them suitable for various biomedical applications such as magnetic hyperthermia therapy and drug delivery. Recent studies focus on optimizing the magnetic and optical properties of these nanoparticles by adjusting material parameters like particle size and distribution (Shi, Sadat, Dunn, & Mast, 2015).
Heterocyclic N-oxide in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are valued for their versatility as synthetic intermediates and their biological importance. These compounds play a crucial role in metal complexes formation, catalyst design, asymmetric catalysis, and synthesis, showing potential in medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Application in Catalysis
Modified iron oxides, including heterogenized Fenton catalysts, have shown increased efficiency in contaminant degradation via Fenton reactions. Research suggests that substituting iron in iron oxides with other transition metals can enhance performance, highlighting the generation of oxygen vacancies and active sites on the catalyst surface (Pouran, Raman, & Daud, 2014).
Synthesis and Characterization of Functional Materials
The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, such as lutidines, provides valuable insights into the influence of nitrogen in the ring on reaction pathways. This research can be relevant for understanding the synthesis and functionalization of pyridine derivatives, including those with methoxypropoxy substituents (Thapa, Brown, Balestri, & Taylor, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKWDSCDLYKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434162 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117977-18-1 | |
| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














